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Bis(2,4-dimethylpentadienyl)ruthenium(II)

MOCVD Thermal stability Decomposition temperature

Thermal budget constraints in advanced DRAM and logic nodes demand ruthenium precursors with decomposition below 250°C. Bis(2,4-dimethylpentadienyl)ruthenium(II) (Ru(DMPD)₂) delivers a 210°C decomposition point-60°C lower than DER alternatives. • Enables Ru metal MOCVD at 220°C and ALD on TaN barriers • Provides polycrystalline RuO₂ with superior adhesion vs. ruthenocene • Solid form; available as 0.1-100 wt% blends in liquid DER for vapor delivery flexibility

Molecular Formula C14H18Ru
Molecular Weight 287.4 g/mol
CAS No. 85908-78-7
Cat. No. B3340743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-dimethylpentadienyl)ruthenium(II)
CAS85908-78-7
Molecular FormulaC14H18Ru
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCC(=[C-]C(=[CH-])C)[CH2-].CC(=[C-]C(=[CH-])C)[CH2-].[Ru+6]
InChIInChI=1S/2C7H9.Ru/c2*1-6(2)5-7(3)4;/h2*1H,3H2,2,4H3;/q2*-3;+6
InChIKeyYGFLYAVWQWHHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ru(DMPD)₂: Low-Temperature Ru ALD/CVD Precursor


Bis(2,4-dimethylpentadienyl)ruthenium(II) (Ru(DMPD)₂, CAS 85908-78-7) is an organometallic complex of ruthenium coordinated by two 2,4-dimethylpentadienyl ligands. The compound is characterized as a yellow crystalline solid with a molecular weight of 291.4 g/mol and a melting point of 91–93 °C [1]. Ru(DMPD)₂ is primarily employed as a volatile precursor in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for the fabrication of ruthenium and ruthenium dioxide thin films in microelectronics applications, particularly as capacitor electrodes in advanced memory devices [2].

Precursor Type Organometallic Ru(II) Solid
Deposition Method MOCVD / ALD Compatible
Key Advantage Enables Low-Temp Ru Deposition

Why Ru(DMPD)₂ Substitution Fails


Generic substitution among ruthenium precursors is not viable due to significant differences in decomposition temperature, vapor pressure characteristics, and film nucleation behavior. While compounds such as (2,4-dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium (DER, Ru(DMPD)(EtCp)) and ruthenocene (RuCp₂) belong to the same precursor class for CVD/ALD applications, their thermal stability profiles and deposition windows differ substantially [1]. The decomposition temperature of Ru(DMPD)₂ is 210°C, which is 60°C lower than that of Ru(DMPD)(EtCp) (270°C), enabling film deposition at significantly reduced thermal budgets [1]. Furthermore, Ru(DMPD)₂ exists as a solid requiring sublimation-based delivery, in contrast to the liquid-state DER, which impacts precursor handling and vapor delivery system design [2]. These material-specific physical properties directly govern the achievable deposition temperature range, film morphology, and ultimately the suitability of the precursor for temperature-sensitive device fabrication.

Target (Ru(DMPD)₂)
Physical State Solid (Sublimation)
Decomposition Temp 210 °C
Enables deposition at lower thermal budget, suitable for temperature-sensitive substrates.
Substitute (DER / Ru(DMPD)(EtCp))
Physical State Liquid (Bubbler)
Decomposition Temp 270 °C
Higher thermal stability shifts deposition window; solid vs liquid handling impacts vapor delivery system design.

Ru(DMPD)₂ Quantitative Evidence for Procurement


Decomposition Temperature: Ru(DMPD)₂ vs. DER

The decomposition temperature of Ru(DMPD)₂ was directly measured and compared to that of (2,4-dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium (Ru(DMPD)(EtCp), also known as DER). Ru(DMPD)₂ exhibits a decomposition temperature of 210°C, which is 60°C lower than the 270°C decomposition temperature of Ru(DMPD)(EtCp) [1]. The compound also shows a high vapor pressure of 13.3 Pa at 82°C [1]. The lower decomposition temperature of Ru(DMPD)₂ enables MOCVD of crystalline metallic Ru films at temperatures as low as 220°C under oxygen concentrations below 0.25% [2].

Decomposition Temperature
Head-to-head
60 °C lower than DER
Supports low-thermal-budget film processing.
Thermal analysis; Ru(DMPD)₂–O₂ system.
MOCVD Thermal stability Decomposition temperature Precursor comparison

RuO₂ Film Adhesion: Ru(DMPD)₂ vs. Ruthenocene

In a comparative CVD study of polycrystalline RuO₂ film deposition on quartz and silicon substrates, films deposited from bis(2,4-dimethylpentadienyl)ruthenium (1) exhibited superior adhesion compared to films grown from ruthenocene (2) under identical deposition conditions [1]. Both precursors were evaluated across a deposition temperature range of 200–500°C under Ar/O₂ or O₂ atmospheres. SEM analysis revealed columnar microstructure for films from both precursors, with grain sizes ranging from 0.15–1.5 μm [1].

RuO₂ Film Adhesion
Method context
Reported higher adhesion vs ruthenocene
Promotes device reliability and reduces delamination risk.
CVD on quartz/Si; 200–500 °C; Ar/O₂ atmosphere.
RuO₂ thin film CVD Film adhesion Precursor comparison

Low-Temperature Ru Deposition Window

Using Ru(DMPD)₂ as the precursor in a Ru(DMPD)₂–O₂ MOCVD system, crystalline metallic Ru films were successfully deposited at temperatures as low as 220°C, a previously unreported achievement for this precursor class [1]. Metallic Ru films were also deposited at 400°C under oxygen concentrations below 0.25% [1]. The total deposition temperature window for Ru(DMPD)₂ in this system spans from 220°C to 400°C [2]. Incubation time before film deposition initiation showed strong dependence on deposition temperature across the 200–230°C range [3].

Low-Temp Ru Deposition
Class-level
Crystalline Ru films at 220 °C
Enables integration with temperature-sensitive device structures.
MOCVD; oxygen concentration
DER Blend Reactivity
Class-level
Higher low-temp reactivity vs pure DER
Supports tunable precursor formulations for vapor delivery.
Patent literature; blend ratio 0.1–100 wt%.
MOCVD Crystalline Ru films Low-temperature deposition Precursor performance

Low-Temperature Reactivity in DER Blends

Patent literature reports that bis(2,4-dimethylpentadienyl)ruthenium exhibits higher reactivity at lower temperatures compared to (2,4-dimethylpentadienyl)(ethylcyclopentadienyl)ruthenium (DER) [1]. However, Ru(DMPD)₂ is a solid with a melting point of approximately 89°C, which limits stable vapor delivery via conventional bubbling when used alone [1]. The patent solution involves formulating Ru(DMPD)₂ as a mixture with liquid DER at concentrations of 0.1–100 wt% Ru(DMPD)₂ relative to DER, leveraging the high low-temperature reactivity of Ru(DMPD)₂ while maintaining the handling advantages of the liquid DER component [1][2].

DER Blend Reactivity
Class-level
Higher low-temp reactivity vs pure DER
Supports tunable precursor formulations for vapor delivery.
Patent literature; blend ratio 0.1–100 wt%.
CVD Precursor mixture Low-temperature reactivity DER blend

Ru(DMPD)₂ Recommended Application Scenarios


Low-Thermal-Budget Ru MOCVD for Electrodes

Ru(DMPD)₂ is optimally suited for MOCVD deposition of crystalline metallic ruthenium films at substrate temperatures as low as 220°C, as demonstrated in the Ru(DMPD)₂–O₂ system [1]. This low deposition temperature, enabled by the compound's 210°C decomposition threshold (60°C lower than Ru(DMPD)(EtCp)), makes it particularly appropriate for fabrication of capacitor electrodes in high-density DRAM devices where thermal budget constraints are critical [1][2].

Ru ALD via Thermal & Plasma Routes

Ru(DMPD)₂ has been successfully employed in atomic layer deposition (ALD) of ruthenium thin films using both thermal (molecular oxygen) and remote plasma-enhanced (nitrogen plasma) reduction pathways [1]. The compound enables ALD of highly pure ruthenium films deposited in-situ on ultra-thin TaN layers, demonstrating suitability for advanced interconnect metallization schemes where precise thickness control and conformality are paramount [1].

RuO₂ Deposition for Conductive Oxides

For applications requiring conductive ruthenium dioxide rather than metallic ruthenium, Ru(DMPD)₂ delivers polycrystalline RuO₂ films with superior adhesion compared to films deposited from ruthenocene under identical conditions (200–500°C, Ar/O₂ or O₂ atmosphere) [1]. This adhesion advantage supports device reliability in oxygen-containing process environments and for conductive oxide electrode applications where film delamination is a critical failure mode [1].

Ru(DMPD)₂/DER Blends for Vapor Delivery

In CVD processes where liquid-phase precursor handling is preferred for stable vapor delivery, Ru(DMPD)₂ can be procured as a component in a blended mixture with liquid DER at concentrations ranging from 0.1 to 100 wt% [1]. This formulation strategy exploits the intrinsically higher low-temperature reactivity of Ru(DMPD)₂ while maintaining the practical vaporization and delivery characteristics of a liquid precursor system [1].

Application
Selection Property
Validation Focus
Low-Thermal-Budget MOCVD
Decomposition Temperature
Deposition Rate & Continuity at 220 °C
Ru ALD (Thermal / Plasma)
Film Purity & Conformality
ALD Window & In-Situ Deposition on TaN
RuO₂ Conductive Oxides
Film Adhesion
Delamination Testing & Surface Roughness
Precursor Blends (DER / Ru(DMPD)₂)
Blend Ratio & Reactivity
Vaporization Rate & Blend Stability
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